![molecular formula C12H11ClN2O B1465836 1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1057093-34-1](/img/structure/B1465836.png)
1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which might be related to the compound , has been explored in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The synthesis and chemistry of hexasubstituted pyrazolines have been explored extensively, including the development of a synthetic route to pentasubstituted 2H-pyrazoles, which serves as key starting materials for the synthesis of highly substituted pyrazolines. These substances have shown potential in the facile synthesis of hexasubstituted cyclopropanes through thermolysis, and their derivatives are effective as oxygen-atom transfer reagents, which could be significant in various chemical transformations and potentially in drug discovery processes (Baumstark, Vásquez, & Mctush-Camp, 2013).
Heterocyclic Compound Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones is highlighted as a privileged scaffold in the synthesis of various heterocyclic compounds. This demonstrates the compound's value as a building block for synthesizing a broad array of heterocyclic compounds including pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing its versatility and potential in pharmaceutical chemistry (Gomaa & Ali, 2020).
Environmental Impact of Chlorophenols
Though not directly related to the specified chemical, research into chlorophenols in municipal solid waste incineration highlights the broader context of chlorinated compounds in environmental chemistry. Chlorophenols are noted for their role as precursors to dioxins in chemical processes, including waste incineration, which could contextualize the environmental considerations for related chlorinated compounds (Peng et al., 2016).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, known for their wide biological activities, provides insight into the potential medical and biological relevance of related compounds. Pyrazoles have been utilized in creating compounds with anti-cancer, analgesic, and anti-inflammatory properties, indicating the therapeutic potential of the pyrazole scaffold (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-(3-chlorophenyl)-5-cyclopropyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-2-1-3-10(6-9)15-12(16)7-11(14-15)8-4-5-8/h1-3,6,8H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYSZRFVNVNVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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